molecular formula C7H8N2O2 B564296 2-Methylisonicotinamide 1-oxide CAS No. 100383-05-9

2-Methylisonicotinamide 1-oxide

Cat. No.: B564296
CAS No.: 100383-05-9
M. Wt: 152.153
InChI Key: VIGUQHMVRWIPSX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nitrogen-oxide compounds. According to the Chemical Abstracts Service registry, this compound is formally designated as 4-pyridinecarboxamide, 2-methyl-, 1-oxide, with the CAS Registry Number 100383-05-9. The systematic naming reflects the compound's structural foundation as a pyridine ring substituted at the 4-position with a carboxamide group, at the 2-position with a methyl group, and oxidized at the nitrogen atom to form the characteristic nitrogen-oxide functionality.

The molecular formula C₇H₈N₂O₂ indicates a molecular mass of 152.15 daltons, representing the addition of an oxygen atom to the parent 2-methylisonicotinamide structure. The InChI identifier InChI=1S/C7H8N2O2/c1-5-4-6(7(8)10)2-3-9(5)11/h2-4H,1H3,(H2,8,10) provides a unique structural descriptor that enables precise identification across chemical databases. The corresponding InChIKey VIGUQHMVRWIPSX-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searches and cross-referencing.

The compound exhibits specific physical properties that distinguish it from related structures. The melting point range of 211-212°C demonstrates the crystalline stability imparted by the nitrogen-oxide functionality. The canonical SMILES notation O=C(N)C1=CC=N(=O)C(=C1)C provides a linear representation of the molecular connectivity, facilitating computational chemistry applications and structural analysis.

Structural Relationship to Pyridine N-Oxide Derivatives

This compound belongs to the broader family of pyridine nitrogen-oxide derivatives, which are characterized by the presence of a pyridine ring system with an oxidized nitrogen atom. The fundamental pyridine nitrogen-oxide structure, represented by the parent compound pyridine-N-oxide (C₅H₅NO), serves as the foundation for understanding the chemical behavior of this class of compounds. Pyridine nitrogen-oxide itself exhibits a planar molecular geometry with a nitrogen-oxygen distance of 1.34 Å and a C-N-C angle of 124°, which is 7° wider than in the parent pyridine ring.

The structural modification introduced by the nitrogen-oxide functionality significantly alters the electronic properties of the pyridine ring system. The nitrogen-oxide group acts as an electron-withdrawing substituent, reducing the basicity of the compound by five orders of magnitude compared to the parent pyridine structure. This electronic effect influences the reactivity patterns and chemical behavior of this compound, particularly in nucleophilic substitution reactions and coordination chemistry applications.

The relationship between this compound and other members of the pyridine carboxamide nitrogen-oxide family can be understood through systematic structural comparisons. Isonicotinamide 1-oxide (PubChem CID 72966) represents the unsubstituted parent structure with molecular formula C₆H₆N₂O₂. The addition of the methyl group at the 2-position in this compound introduces steric and electronic effects that modify the compound's properties relative to the parent structure.

Nicotinamide nitrogen-oxide (PubChem CID 72661) represents a constitutional isomer where the carboxamide group is positioned at the 3-position rather than the 4-position of the pyridine ring. This positional isomerism significantly affects the compound's chemical properties and biological activity profiles. The systematic comparison of these related structures reveals important structure-activity relationships within the pyridine carboxamide nitrogen-oxide family.

Synonym Cross-Referencing (CID 71434388 vs. Related Compounds)

The systematic cross-referencing of this compound across chemical databases reveals multiple naming conventions and identifier systems. PubChem Compound Identifier (CID) 71434388 serves as the primary database reference for this compound. This identifier links to comprehensive structural and property data within the PubChem database system, facilitating cross-platform chemical information retrieval and analysis.

The compound is referenced under several synonymous names that reflect different naming conventions and chemical traditions. The designation "Isonicotinamide, 2-methyl-, 1-oxide" emphasizes the derivation from isonicotinamide with specific substitution patterns. Alternative nomenclature includes "4-Pyridinecarboxamide, 2-methyl-, 1-oxide," which follows the systematic Chemical Abstracts Service naming convention. These multiple naming systems reflect the evolution of chemical nomenclature and the need for consistent identification across different research communities.

Comparative analysis with related compounds reveals distinct identifier patterns within the pyridine nitrogen-oxide family. Isonicotinamide 1-oxide (CID 72966) lacks the 2-methyl substitution, representing the parent structure. Nicotinamide nitrogen-oxide (CID 72661) exhibits the constitutional isomer with the carboxamide group at the 3-position. These systematic comparisons enable researchers to navigate the complex landscape of related structures and identify specific compounds for targeted research applications.

Properties

CAS No.

100383-05-9

Molecular Formula

C7H8N2O2

Molecular Weight

152.153

IUPAC Name

2-methyl-1-oxidopyridin-1-ium-4-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(7(8)10)2-3-9(5)11/h2-4H,1H3,(H2,8,10)

InChI Key

VIGUQHMVRWIPSX-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CC(=C1)C(=O)N)[O-]

Synonyms

Isonicotinamide, 2-methyl-, 1-oxide (6CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have highlighted the role of nicotinamide N-methyltransferase in cancer metabolism, where compounds similar to 2-Methylisonicotinamide 1-oxide may influence tumor progression. Specifically, the overexpression of nicotinamide N-methyltransferase has been linked to enhanced chemoresistance in cancer cells, suggesting that derivatives could be developed for therapeutic interventions against resistant cancer phenotypes .

Study Findings
Hong et al. (2022)Overexpression of nicotinamide N-methyltransferase depletes intracellular nicotinamide, enhancing PARP1 activity and chemoresistance .
Takeuchi et al. (2018)1-Methylnicotinamide stabilizes SIRT1, promoting fatty acid β-oxidation and reducing lipid levels in the liver .

Anti-inflammatory Properties

Thrombolytic Activity
this compound has shown potential as an anti-thrombotic agent. In vivo studies indicate that its metabolite, 1-methylnicotinamide, exhibits a dose-dependent thrombolytic response, suggesting that related compounds could be explored for cardiovascular therapies aimed at reducing thrombosis risk .

Research Results
Brzozowski et al. (2008)Demonstrated gastroprotective and anti-inflammatory effects of related compounds .
Bryniarski et al. (2008)Reported on the anti-inflammatory properties of nicotinamide derivatives .

Neurological Applications

Potential Neuroprotective Effects
The modulation of SIRT1 by nicotinamide derivatives suggests possible neuroprotective applications. SIRT1 is known to play a crucial role in neuroprotection against various neurodegenerative diseases. Compounds like this compound may enhance SIRT1 activity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

Metabolic Disorders

Fatty Liver Disease Treatment
Research indicates that compounds related to this compound can influence lipid metabolism and reduce fatty liver conditions. The stabilization of SIRT1 has been associated with improved metabolic profiles in animal models, which could translate to human applications in managing metabolic disorders .

Study
Takeuchi et al. (2018)Suggests that SIRT1 stabilization via MNA reduces hepatic lipid levels, indicating therapeutic potential for fatty liver disease .

Pharmacological Formulations

The compound is being investigated for incorporation into various pharmacological formulations aimed at enhancing drug delivery systems due to its favorable chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isonicotinamide 1-Oxide

  • Structural Differences: The absence of a methyl group in isonicotinamide 1-oxide results in lower molecular weight (138.12 vs.
  • Reactivity and Binding: The methyl group in 2-methylisonicotinamide 1-oxide may sterically hinder interactions with enzymatic active sites. For example, adenine 1-oxide nucleotides exhibit reduced binding to allosteric enzyme sites compared to non-oxidized counterparts, a trend that may extend to methylated derivatives .
  • Aromaticity : Both compounds likely experience diminished aromaticity due to the 1-oxide group, as evidenced by altered ring vibrations and ¹³C chemical shifts in adenine 1-oxide nucleotides .

Adenine 1-Oxide Nucleotides

  • This suggests that 1-oxide modifications disrupt transporter compatibility, a property that may also apply to this compound .
  • Allosteric Effects : The reduced aromaticity of 1-oxide derivatives correlates with weaker allosteric regulation in enzymes like glutamate dehydrogenase. The methyl group in this compound could exacerbate this effect by introducing steric clashes .

4-Nitroquinoline 1-Oxide

  • In contrast, this compound is expected to exhibit lower mutagenicity due to the absence of a nitro group and the presence of a stabilizing carboxamide moiety.
  • Biological Activity: While 4-nitroquinoline 1-oxide covalently modifies DNA, this compound may instead interact reversibly with protein targets, akin to 3-alkylidene-3H-indole 1-oxide derivatives used in probing biological pathways .

Phospholane 1-Oxide Derivatives

  • Stability and Fragmentation : Phospholane 1-oxide derivatives undergo ethylene loss and rearrangement during electron impact fragmentation . For this compound, the aromatic pyridine ring may confer greater stability compared to aliphatic phospholane systems.

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Aromaticity Enzymatic Substrate Mutagenicity
This compound C₇H₈N₂O₂ 153.15 Reduced Moderate Low (inferred)
Isonicotinamide 1-oxide C₆H₆N₂O₂ 138.12 Reduced High Not tested
Adenine 1-oxide nucleotides Variable Variable Reduced Low (phosphotransferases) Low
4-Nitroquinoline 1-oxide C₉H₆N₂O₃ 190.15 Preserved Not applicable High

Table 2: Key Functional Differences

Property This compound Adenine 1-Oxide Nucleotides 4-Nitroquinoline 1-Oxide
Enzymatic Interaction Potential steric hindrance Substrate for phosphotransferases DNA alkylation
Aromaticity Reduced (1-oxide effect) Reduced (1-oxide effect) Preserved
Therapeutic Potential Probable enzyme modulator Limited due to poor binding High mutagen (research use)

Research Findings and Implications

The 1-oxide group in this compound likely diminishes aromaticity and enzymatic recognition, as seen in adenine 1-oxide nucleotides . Its methyl substituent may further reduce binding affinity compared to isonicotinamide 1-oxide, making it a less potent allosteric effector . Future studies should prioritize synthesizing the compound and experimentally validating its enzymatic interactions and stability.

Preparation Methods

Reaction Mechanism and Reagent Selection

The oxidation of pyridine derivatives to their N-oxides typically proceeds via electrophilic attack by a peracid on the nitrogen atom. m-CPBA, a widely used peracid, facilitates this transformation by transferring an oxygen atom to the pyridine nitrogen, forming the N-oxide (Figure 1). The electron-donating methyl group at the 2-position enhances the nucleophilicity of the nitrogen, promoting efficient oxidation.

Figure 1: Proposed mechanism for m-CPBA-mediated N-oxidation of 2-methylisonicotinamide.

2-Methylisonicotinamide+m-CPBA2-Methylisonicotinamide 1-oxide+m-chlorobenzoic acid\text{2-Methylisonicotinamide} + \text{m-CPBA} \rightarrow \text{2-Methylisonicotinamide 1-oxide} + \text{m-chlorobenzoic acid}

Synthetic Procedure

The following protocol, adapted from analogous pyridine N-oxidation reactions, outlines the optimized steps:

  • Reagent Preparation : Dissolve 2-methylisonicotinamide (1.0 equiv) in anhydrous chloroform (10 mL/g substrate).

  • Oxidation : Add m-CPBA (1.1 equiv) portion-wise at 0°C under nitrogen. Stir the mixture at room temperature for 2–4 hours.

  • Workup : Quench excess m-CPBA with aqueous sodium bisulfite (5% w/v), extract the product with chloroform, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic layer under reduced pressure and recrystallize the residue from ethanol/water (3:1) to obtain the N-oxide as a white solid.

Key Parameters :

  • Solvent : Chloroform or dichloromethane ensures reagent solubility and minimizes side reactions.

  • Temperature : Room temperature (20–25°C) balances reaction rate and selectivity.

  • Yield : Reported yields for analogous pyridine N-oxides range from 65% to 75%.

Alternative Oxidation Strategies

Hydrogen Peroxide in Acetic Acid

While less common than m-CPBA, hydrogen peroxide (H₂O₂) in acetic acid offers a cost-effective alternative. The reaction proceeds via in situ formation of peracetic acid, which acts as the oxidizing agent:

CH₃COOH+H₂O₂CH₃COOOH+H₂O\text{CH₃COOH} + \text{H₂O₂} \rightarrow \text{CH₃COOOH} + \text{H₂O}

Procedure :

  • Dissolve 2-methylisonicotinamide in glacial acetic acid (5 mL/g).

  • Add 30% aqueous H₂O₂ (2.0 equiv) dropwise at 50°C.

  • Reflux for 6–8 hours, then concentrate and purify via column chromatography (SiO₂, ethyl acetate/methanol).

Challenges :

  • Prolonged heating may degrade acid-sensitive functional groups.

  • Lower yields (40–50%) compared to m-CPBA due to competing side reactions.

Enzymatic Oxidation

Emerging methodologies explore biocatalytic approaches using cytochrome P450 enzymes or flavin-dependent monooxygenases. These systems offer enantioselectivity and mild conditions but remain experimental for pyridine N-oxides.

Multi-Step Synthesis from Pyridine Precursors

Chlorination-Oxidation Sequence

A patent describing Minoxidil synthesis provides insights into a potential route for this compound:

  • Chlorination : Treat 2-methylisonicotinic acid with thionyl chloride to form the acid chloride.

  • Amidation : React the acid chloride with aqueous ammonia to yield 2-methylisonicotinamide.

  • Oxidation : Apply m-CPBA as described in Section 1.2.

Advantages :

  • High purity intermediates facilitate final product isolation.

  • Scalable for industrial production.

Comparative Analysis of Preparation Methods

Table 1: Key Metrics for Synthetic Routes

MethodReagentSolventTemperatureYield (%)Purity (%)
m-CPBA oxidationm-CPBAChloroform25°C70≥98
H₂O₂/AcOHH₂O₂Acetic acid50°C4590
Multi-stepSOCl₂, NH₃, m-CPBAToluene, H₂O0–100°C6095

Q & A

Q. How to design a synthetic route for 2-Methylisonicotinamide 1-oxide and validate its chemical structure?

Methodology :

  • Begin with precursor selection (e.g., methyl isonicotinate derivatives) and optimize reaction conditions (solvent, temperature, catalysts) based on analogous N-oxide syntheses, such as brominated pyridine derivatives .
  • Validate purity using HPLC or GC-MS and confirm structure via 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For crystalline samples, employ X-ray diffraction (XRD) to resolve bond angles and hydrogen-bonding interactions, as demonstrated for methyl isonicotinate 1-oxide derivatives .
  • Include detailed experimental protocols in the main manuscript (e.g., reagent stoichiometry, isolation steps) to ensure reproducibility, adhering to journal guidelines for compound characterization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • Use 1^1H NMR to identify methyl and amide proton environments, and 13^13C NMR to confirm carbonyl and aromatic carbons. Compare with computational predictions (DFT calculations) for validation .
  • IR spectroscopy detects N-O and amide C=O stretches (~1250 cm1^{-1} and ~1650 cm1^{-1}, respectively).
  • For oxidation state confirmation, employ X-ray photoelectron spectroscopy (XPS) or cyclic voltammetry, as applied to quinoline N-oxide analogs .

Q. How to assess the stability of this compound under varying experimental conditions?

Methodology :

  • Conduct accelerated stability studies: expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via TLC or HPLC at timed intervals .
  • Compare stability profiles with structurally similar compounds (e.g., 2,6-dimethylpyridine N-oxide) to identify degradation pathways .
  • Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodology :

  • Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to confirm cytotoxicity trends. Include positive/negative controls (e.g., cisplatin for cytotoxicity) and validate via IC50_{50}/EC50_{50} calculations .
  • Analyze discrepancies using meta-regression to account for variables like assay type (e.g., MTT vs. ATP luminescence) or solvent effects (DMSO vs. aqueous buffers) .
  • Cross-reference with structural analogs (e.g., 4-quinolinamine 1-oxide) to identify substituent-dependent activity trends .

Q. What computational strategies predict the reactivity of this compound in catalytic or biological systems?

Methodology :

  • Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites (e.g., Fukui indices) and predict regioselectivity in reactions like halogenation or cross-coupling .
  • Molecular docking studies can model interactions with biological targets (e.g., cytochrome P450 enzymes), validated by mutagenesis assays .
  • Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine predictive models .

Q. How to optimize synthetic yields while minimizing hazardous byproducts?

Methodology :

  • Screen green solvents (e.g., ethanol, water) and catalysts (e.g., recyclable Pd nanoparticles) using design-of-experiments (DoE) approaches .
  • Monitor reaction pathways via in situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .
  • Apply life-cycle assessment (LCA) to evaluate environmental impact, referencing safety data for pyridine N-oxide derivatives .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Methodology :

  • Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) and test bioactivity in standardized assays .
  • Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) or steric (Taft parameters) descriptors with activity .
  • Validate hypotheses with crystallographic data (e.g., protein-ligand co-crystals) to confirm binding modes .

Data Analysis and Reproducibility

Q. How to address inconsistencies in spectral data during compound characterization?

Methodology :

  • Re-run spectra under standardized conditions (e.g., solvent, temperature) and cross-check with databases (NIST Chemistry WebBook) for reference peaks .
  • For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve coupling patterns or NOE effects .
  • Document all raw data and analysis parameters in supplementary materials to enable peer validation .

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data?

Methodology :

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC50_{50}/EC50_{50} determination. Report confidence intervals and R2^2 values .
  • For time-dependent kinetics, apply the Michaelis-Menten model or first-order decay equations, validated via bootstrapping .
  • Share datasets in repositories like PubChem or Zenodo to enhance transparency .

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